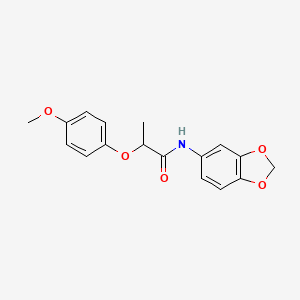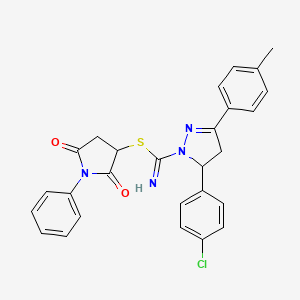
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BMPP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis.
作用機序
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide leads to the suppression of cancer cell growth and proliferation. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide also protects neurons from cell death by inhibiting CK2-mediated phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of key signaling proteins such as Akt and ERK, leading to the suppression of cancer cell growth and proliferation. In neurons, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of tau protein, leading to the protection of neurons from cell death. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for CK2. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is its solubility. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
将来の方向性
For research on N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide include the development of more potent and selective CK2 inhibitors and the study of its role in other diseases.
合成法
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methoxyphenol with 1,3-benzodioxole in the presence of a base catalyst to form 2-(4-methoxyphenoxy)-1,3-benzodioxole. The second step involves the reaction of the intermediate product with 2-bromo-2-methylpropionyl bromide in the presence of a base catalyst to form N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential in various research applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to protect neurons from cell death in animal models.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-14-6-4-13(20-2)5-7-14)17(19)18-12-3-8-15-16(9-12)22-10-21-15/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNWTODGOYUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)


![5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)


![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5175522.png)

![7-bromo-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5175545.png)
![1-cyclohexyl-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5175547.png)